GLS1 Inhibitor -

GLS1 Inhibitor

Catalog Number: EVT-269541
CAS Number:
Molecular Formula: C19H21N7O2S
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glutaminase 1 (GLS1) is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia. This conversion is the first step in glutaminolysis, a metabolic pathway that plays a critical role in cellular energy production, biosynthesis, and redox balance. [] GLS1 has two splice variants: kidney-type glutaminase (KGA) and glutaminase C isoform (GAC), both located in the mitochondria. [] GLS1 is ubiquitously expressed, while its isoform, GLS2, is primarily found in the liver. [, ] Cancer cells often exhibit increased reliance on glutamine metabolism, making GLS1 a promising target for cancer therapy. []

Future Directions
  • Developing More Selective and Potent Inhibitors: Ongoing research is focusing on designing and synthesizing new GLS1 inhibitors with enhanced potency and selectivity towards GLS1 over its isoform GLS2. [, ]
  • Optimizing Pharmacokinetic Properties: Current efforts are directed towards improving the solubility, stability, and bioavailability of GLS1 inhibitors to overcome limitations associated with their physicochemical properties. [, ]
  • Identifying Biomarkers for Patient Stratification: Research is focusing on identifying biomarkers that can predict sensitivity to GLS1 inhibitors, enabling personalized therapy and maximizing therapeutic benefits in specific patient populations. [, , , ]
  • Exploring Combination Therapies: Studies are ongoing to evaluate the efficacy of GLS1 inhibitors in combination with other therapeutic agents, such as chemotherapy, radiotherapy, and targeted therapies, to enhance their anti-cancer effects and overcome potential resistance mechanisms. [, , , , ]

CB-839 (Telaglenastat)

Compound Description: CB-839 is an orally bioavailable, selective, non-competitive inhibitor of GLS1. [, , , , , , , , ] It disrupts glutamine metabolism, demonstrating significant antitumor activity in various preclinical models, including those for osteosarcoma, pancreatic ductal adenocarcinoma, and hepatocellular carcinoma. [, , ] It has shown promise in clinical trials for solid tumors, including biomarker-defined advanced solid tumors. [, ] CB-839's safety profile and efficacy in combination with other anticancer agents are also being explored. [, ]

6-Diazo-5-Oxo-L-Ornithine (DON)

Compound Description: DON is a non-selective inhibitor of glutaminase, targeting both GLS1 and GLS2 isoforms. [] It inhibits endothelial cell proliferation and migration by blocking glutamine metabolism. []

Compound 968

Compound Description: Compound 968 is a potent and selective inhibitor of GLS1. [, , ] It exhibits antitumor activity in multiple myeloma models and enhances the cytotoxic effects of dihydroartemisinin (DHA) in hepatocellular carcinoma cells. [, ] Compound 968 suppresses fibroblast-like synoviocyte (FLS) proliferation in rheumatoid arthritis models, highlighting its potential in inflammatory diseases. []

IPN60090

Compound Description: IPN60090 is a novel, orally bioavailable, and selective GLS1 inhibitor. [, ] It has shown promising results in preclinical studies, demonstrating potent antitumor activity in several cancer models, including ovarian cancer and non-small cell lung cancer (NSCLC). [, ] Research is ongoing to identify predictive biomarkers for IPN60090 sensitivity and to develop synergistic combination therapies with other anticancer agents. [, ]

IACS-6274

Compound Description: IACS-6274 is a novel, potent, and selective oral GLS1 inhibitor with favorable pharmacokinetic properties and antitumor activity. [, ] Preclinical studies demonstrated promising results in biomarker-defined models, prompting investigation in a phase I clinical trial for patients with advanced solid tumors. [, ] Results from this trial revealed significant target modulation and preliminary antitumor activity, supporting further clinical development. []

α-Ketoglutarate (α-KG)

Compound Description: α-KG is a key intermediate in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway for energy production. [, ] It is a product of glutamate metabolism and plays a crucial role in cell proliferation, migration, and survival. []

Dimethyl α-Ketoglutarate (Dimethyl α-KG)

Compound Description: Dimethyl α-KG is a cell-permeable derivative of α-ketoglutarate that can readily enter cells and participate in metabolic reactions. []

Glutamate

Compound Description: Glutamate is a key excitatory neurotransmitter in the central nervous system and a product of GLS1-mediated glutamine metabolism. [, , ] It plays a vital role in various cellular processes, including energy production and biosynthesis.

Aspartate

Compound Description: Aspartate is a non-essential amino acid that plays a crucial role in nucleotide biosynthesis, particularly in the pyrimidine synthesis pathway. [] It can be generated from glutamine metabolism through the TCA cycle and transamination reactions.

Olaparib

Relevance: Olaparib synergizes with GLS1 inhibitors to suppress tumor growth in preclinical models of renal cell carcinoma (RCC) by enhancing DNA replication stress and promoting cell death. [, ] This synergy highlights the potential of combining "GLS1 Inhibitor" compounds with DNA damaging agents for enhanced therapeutic efficacy.

β-Lapachone (β-lap)

Compound Description: β-lap is an ortho-naphthoquinone that selectively induces cell death in cancer cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1), making it a promising anticancer agent. [, ]

Relevance: β-lap synergizes with GLS1 inhibitors to induce cancer cell death through ROS generation and depletion of antioxidants like glutathione. [, ] This synergy highlights the potential of combining "GLS1 Inhibitor" compounds with NQO1 bioactivatable drugs for enhanced therapeutic efficacy in NQO1-overexpressing tumors.

Source and Classification

Glutaminase-1 is encoded by the GLS1 gene and exists in two main isoforms: kidney-type glutaminase (KGA) and glutaminase C (GAC). These isoforms differ in their expression and functional roles within cellular metabolism. The overexpression of glutaminase-1 has been observed in numerous cancers, making it a significant target for therapeutic intervention .

Synthesis Analysis

Methods and Technical Details

The synthesis of GLS1 inhibitors typically involves several steps, including the formation of peptide bonds between α,β-unsaturated carboxylic acids and precursor compounds. For instance, one method described involves mixing an amine with an acid and using HBTU as a coupling agent in dimethylformamide (DMF), followed by treatment with diisopropylethylamine (DIPEA) and heating at 60 °C overnight. The reaction is monitored using thin-layer chromatography (TLC), and upon completion, products are purified through column chromatography .

The synthesis of specific inhibitors like GJ2 and GJ5 has demonstrated stability under various conditions, with yields reported around 31% for certain derivatives. These compounds have shown irreversible binding to the K320 residue of the KGA enzyme, indicating their potential efficacy as inhibitors .

Molecular Structure Analysis

Structure and Data

The molecular structure of GLS1 inhibitors varies depending on the specific compound but generally includes features that facilitate binding to the active site or allosteric sites of the enzyme. For example, the structure of GJ2 includes a benzo[d][1,3]dioxole moiety that contributes to its binding properties. Structural analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate binding interactions at the molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

GLS1 inhibitors undergo various chemical reactions during their synthesis and interaction with target enzymes. The primary reaction involves covalent bond formation between the inhibitor and specific amino acid residues within the enzyme's active site. For instance, studies have shown that GJ2 and GJ5 form irreversible bonds with the K320 residue of KGA, leading to significant inhibition of enzyme activity .

Additionally, these inhibitors can alter metabolic pathways within cancer cells by affecting glutamine utilization, leading to changes in cellular growth dynamics .

Mechanism of Action

Process and Data

The mechanism by which GLS1 inhibitors exert their effects primarily involves the disruption of glutaminolysis—a metabolic pathway crucial for cancer cell survival and proliferation. By inhibiting glutaminase-1 activity, these compounds lead to decreased levels of glutamate (the product of glutamine metabolism), which is essential for various biosynthetic processes within cells.

Research indicates that treatment with GLS1 inhibitors results in increased apoptosis in cancer cells characterized by high levels of glutaminase expression. For example, studies have shown that GLS1 inhibition leads to significant increases in reactive oxygen species accumulation and alterations in cell cycle progression in glioblastoma stem-like cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GLS1 inhibitors exhibit distinct physical and chemical properties that influence their biological activity. These properties include solubility, stability under physiological conditions, and binding affinity to target enzymes. For instance:

  • Solubility: Many GLS1 inhibitors are designed to be soluble in aqueous environments to facilitate cellular uptake.
  • Stability: Compounds like GJ2 have demonstrated stability at room temperature but may degrade under certain conditions.
  • Binding Affinity: The efficacy of these compounds is often quantified using dissociation constants (K_D), with lower values indicating stronger binding interactions .
Applications

Scientific Uses

GLS1 inhibitors are primarily explored for their therapeutic potential in oncology. They are being investigated for use against various cancers including glioblastoma, breast cancer, and lung cancer due to their ability to disrupt metabolic pathways critical for tumor growth. Clinical trials have begun assessing compounds like CB839 for safety and efficacy in treating advanced solid tumors .

In addition to cancer therapy, research is ongoing into the use of GLS1 inhibitors as tools for studying metabolic pathways in cellular biology, providing insights into how metabolic dysregulation contributes to disease states.

Biochemical and Metabolic Foundations of GLS1

Glutaminolysis Pathway: Role in Cellular Metabolism and Energy Homeostasis

Glutaminolysis represents a critical metabolic pathway that enables cancer cells to meet their heightened biosynthetic and energetic demands. This pathway begins with the extracellular uptake of glutamine—the most abundant circulating amino acid in plasma—through specialized transporters (SLC1A5, SLC7A5, SLC38A2). Intracellular glutamine is then deamidated to glutamate by mitochondrial glutaminase, with kidney-type glutaminase (GLS1) performing this rate-limiting step. Glutamate undergoes further conversion to α-ketoglutarate (α-KG) via glutamate dehydrogenase (GLUD1) or aminotransferases (GPT, GOT), enabling anaplerotic replenishment of the tricarboxylic acid (TCA) cycle. This replenishment supports: [1] [4] [5]

  • Bioenergetic homeostasis: Oxidation of glutamine-derived α-KG generates ATP, NADH, and FADH₂ through mitochondrial oxidative phosphorylation
  • Biosynthetic precursor production: Provides carbon skeletons for fatty acid, nucleotide, and non-essential amino acid synthesis
  • Redox balance maintenance: Generates NADPH for antioxidant systems (e.g., glutathione regeneration) and ammonia to buffer intracellular pH

The metabolic fates of glutamine-derived carbon and nitrogen are distributed across critical cellular processes:

Table 1: Metabolic Fates of Glutamine-Derived Carbon and Nitrogen [1] [5] [9]

Glutamine ComponentMetabolic PathwayDownstream ProductsCellular Function
α-Amino NitrogenPurine/Pyrimidine synthesisIMP, GMP, UTP, CTPNucleotide biosynthesis
Amide NitrogenHexosamine pathwayUDP-GlcNAcGlycosylation, signaling
Carbons 1-5TCA cycleSuccinate, Malate, OxaloacetateEnergy production, biosynthesis
GlutamateGlutathione synthesisγ-Glutamylcysteine, GSHAntioxidant defense

Cancer cells exhibit metabolic reprogramming toward glutaminolysis, particularly under hypoxic conditions or when glycolytic intermediates are diverted toward biosynthetic pathways. This dependency creates a therapeutic vulnerability exploitable through GLS1 inhibition, which disrupts the entire downstream metabolic network essential for tumor proliferation and survival. [1] [5]

Structural Biology of GLS1: Isoforms, Catalytic Domains, and Allosteric Regulation

Human glutaminase exists as two genetically distinct isoforms: GLS1 (kidney-type) and GLS2 (liver-type). GLS1 demonstrates oncogenic properties and exists as two splice variants: kidney-type glutaminase (KGA) and the more catalytically active glutaminase C (GAC). These isoforms share an identical N-terminal sequence (residues 1-550) but differ in their C-terminal domains. The catalytic core (Ile221-Leu533) contains the conserved serine protease-like triad (Ser286-Lys289) essential for enzymatic activity. Structural analyses reveal that GLS1 functions as a tetrameric enzyme with catalytically active tetramers forming helical filaments upon activation—a conformational state stabilized by inorganic phosphate (Pi) binding at the dimer-dimer interface. This filamentation induces: [4] [5] [10]

  • Active site remodeling: Closure of the activation loop (residues 316-322) optimizes the catalytic pocket geometry
  • Enhanced substrate affinity: π-π stacking between Phe318 and Tyr466 positions catalytic residues (Tyr414, Lys289) for efficient proton transfer
  • Stabilization of the tetrameric state: Pi binding at the Arg317-Lys320-Arg387-Tyr394-Lys398 interface locks the active conformation

Table 2: Structural and Functional Features of GLS1 Isoforms [4] [5]

IsoformCatalytic ActivityRegulatory FeaturesTissue DistributionCancer Relevance
KGAModerateResponsive to phosphate activationKidney, intestine, brainOverexpressed in multiple tumors
GACHighEnhanced filament formation capacityUbiquitousAssociated with aggressive phenotypes
GLS2Variablep53-regulated, antioxidant functionsLiverTumor-suppressive in some contexts

Allosteric inhibitors like BPTES and CB-839 (Telaglenastat) exploit the structural plasticity of GLS1 by binding at the dimer-dimer interface (Phe318, Leu321, Phe322, Leu323, Asn324, Glu325, Tyr394). This binding: [3] [4]

  • Prevents phosphate-mediated activation: Competes with Pi binding through steric hindrance
  • Disrupts filament formation: Induces conformational changes that destabilize helical filaments
  • Locks the activation loop: Maintains an open catalytic pocket conformation incompatible with substrate processing

Active site inhibitors like 6-diazo-5-oxo-L-norleucine (DON) employ a distinct mechanism, covalently modifying the catalytic Ser286 nucleophile. This irreversible inhibition occurs through diazo group displacement and formation of a stable enzyme-inhibitor complex, where DON interacts with Tyr249, Asn335, Glu381, Asn388, Tyr414, Tyr466, and Val484 within the catalytic pocket. [10]

Table 3: GLS1 Inhibitor Mechanisms and Structural Interactions [4] [10]

Inhibitor TypeRepresentative CompoundBinding SiteKey InteractionsConformational Effect
AllostericBPTES, CB-839Dimer-dimer interfaceHydrophobic pockets near Phe322, Tyr394Disrupts tetramer stability
Active siteDONCatalytic coreCovalent Ser286 bond; H-bonds with Tyr414, Asn335Blocks substrate access
CompetitiveGlutamate analoguesSubstrate pocketIonic interactions with Lys289, Tyr466Mimics transition state

Glutamine Addiction in Cancer: Metabolic Reprogramming and Oncogenic Dependencies

Glutamine addiction represents a metabolic hallmark of many aggressive cancers, characterized by increased glutamine uptake and catabolism. This dependency arises through oncogene-driven metabolic reprogramming: [1] [2] [3]

  • MYC activation: Represses miR-23a/b, leading to GLS1 overexpression and enhanced glutaminolysis
  • KRAS mutations: Increase glutamine transporter (SLC1A5) expression and flux through GOT1-mediated reductive carboxylation
  • HIF-1 stabilization: Upregulates glutamine transporters under hypoxic conditions
  • NF-κB signaling: Promotes GLS1 transcription in inflammation-associated cancers

Tumors exhibiting KEAP1/NFE2L2 mutations, STK11 loss, or ASNS deficiency demonstrate heightened vulnerability to GLS1 inhibition due to impaired compensatory metabolic pathways. Triple-negative breast cancer (TNBC), pancreatic ductal adenocarcinoma (PDAC), and renal cell carcinoma (RCC) show particular dependence, with GLS1 expression correlating with: [1] [5] [8]

  • Chemoresistance: Platinum-resistant ovarian cancer cells maintain TCA cycle integrity through glutaminolysis
  • Stemness properties: GLS1 maintains hepatocellular carcinoma stemness through enhanced redox balance
  • Metastatic progression: Glutamine-derived proline supports collagen remodeling in metastatic niches

Table 4: Biomarker-Directed Therapeutic Applications of GLS1 Inhibitors [5] [8] [9]

BiomarkerCancer TypeTherapeutic ApproachRationale
KEAP1/NFE2L2 mutationsNSCLCCB-839 monotherapyImpaired antioxidant response
ASNS-low statusOvarian cancerCB-839 + asparaginaseDual deprivation of glutamine/asparagine
STK11 mutationsNSCLC, cervical cancerCB-839 + metforminAMPK activation synergy
NF1 mutationsLeiomyosarcomaIACS-6274 (clinical compound)RAS pathway dependency
KRAS mutationsPDAC, CRCCB-839 + MEK inhibitorsMetabolic bypass blockade

Despite compelling preclinical evidence, monotherapy with GLS1 inhibitors demonstrates limited clinical efficacy due to robust metabolic plasticity in tumors. Resistance mechanisms include: [5] [9]

  • Metabolic bypass pathways: Upregulation of ASNS, GPT2, or glutamine synthetase (GLUL)
  • Substrate channeling: Increased glutamine transporter (ASCT2/SLC1A5) expression
  • Microenvironmental adaptation: Stromal cell-derived alanine and glutamate

These limitations have shifted focus toward rational combination strategies:

  • Dual metabolic targeting: Combining CB-839 with the ASCT2 inhibitor V-9302 depletes glutathione and induces lethal ROS accumulation in hepatocellular carcinoma
  • Synthetic lethality approaches: GLS1 inhibitors enhance efficacy of PARP inhibitors in BRCA-deficient models through nucleotide depletion
  • Immunometabolic modulation: CB-839 promotes T-cell infiltration by reducing myeloid-derived suppressor cell (MDSC) populations

Properties

Product Name

GLS1 Inhibitor

IUPAC Name

(2S)-2-methoxy-2-phenyl-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide

Molecular Formula

C19H21N7O2S

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C19H21N7O2S/c1-28-16(13-6-3-2-4-7-13)17(27)22-19-25-24-18(29-19)21-14-9-11-26(12-14)15-8-5-10-20-23-15/h2-8,10,14,16H,9,11-12H2,1H3,(H,21,24)(H,22,25,27)/t14-,16+/m1/s1

InChI Key

KLQLQDLJJUAEGT-ZBFHGGJFSA-N

SMILES

COC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)NC3CCN(C3)C4=NN=CC=C4

Solubility

Soluble in DMSO

Synonyms

GLS1 Inhibitor

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)NC3CCN(C3)C4=NN=CC=C4

Isomeric SMILES

CO[C@@H](C1=CC=CC=C1)C(=O)NC2=NN=C(S2)N[C@@H]3CCN(C3)C4=NN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.